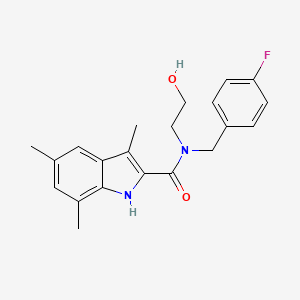
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 4-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 4-methoxybenzoate is a synthetic organic compound that belongs to the class of dihydroquinolines. These compounds are known for their diverse pharmacological properties, including antibacterial, antidiabetic, antimalarial, and anti-inflammatory activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 4-methoxybenzoate typically involves the condensation of aniline with acetone in the presence of a catalyst. One efficient method employs metal-modified 12-tungstophosphoric acid supported on γ-Al2O3 as a catalyst . The reaction is carried out under microwave-assisted hydrothermal conditions, which enhances the yield and reduces the reaction time.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of heterogeneous catalysts, such as Zn2±, Sn2±, and Cu2±exchanged tungstophosphoric acid supported on γ-Al2O3, is preferred due to their reusability and lower environmental impact . The reaction conditions are optimized to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagent used.
Applications De Recherche Scientifique
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 4-methoxybenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antibacterial and antimalarial properties.
Medicine: Investigated for its anti-inflammatory and antidiabetic activities.
Mécanisme D'action
The mechanism of action of 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 4-methoxybenzoate involves its interaction with various molecular targets and pathways. The compound’s antibacterial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell membrane integrity. Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,4-Trimethyl-1,2-dihydroquinoline: Known for its antioxidant properties and used in rubber technologies.
4-Methoxybenzoic acid: Used as an intermediate in organic synthesis and in the production of various pharmaceuticals.
Uniqueness
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 4-methoxybenzoate is unique due to its combined structural features of dihydroquinoline and methoxybenzoate moieties, which confer a broad spectrum of pharmacological activities and industrial applications .
Propriétés
IUPAC Name |
(2,2,4-trimethyl-1H-quinolin-6-yl) 4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-13-12-20(2,3)21-18-10-9-16(11-17(13)18)24-19(22)14-5-7-15(23-4)8-6-14/h5-12,21H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKNDZOKHIUMNQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=C(C=C2)OC(=O)C3=CC=C(C=C3)OC)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-[(E)-[3-(BENZYLOXY)PHENYL]METHYLIDENE]-2-METHYLFURAN-3-CARBOHYDRAZIDE](/img/structure/B5507826.png)
![N,N-dimethyl-1-{4-methyl-5-[1-(morpholin-4-ylcarbonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methanamine](/img/structure/B5507832.png)
![2-(2-isopropyl-1H-imidazol-1-yl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]propanamide](/img/structure/B5507845.png)
![1-[(dimethylamino)sulfonyl]-N-[1-(2,4-dimethylphenyl)-2-methylpropyl]-4-piperidinecarboxamide](/img/structure/B5507847.png)
![(1S*,5R*)-3-(cyclobutylcarbonyl)-6-(5-methoxy-2-furoyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5507854.png)
![N-(4-methylphenyl)-N-[4-oxo-4-(pyrrolidin-1-yl)butyl]methanesulfonamide](/img/structure/B5507857.png)
![2-([1]Benzofuro[3,2-d]pyrimidin-4-ylamino)phenol;hydrochloride](/img/structure/B5507866.png)
![2-[2-(2,3-dimethoxyphenyl)ethyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5507872.png)
![(NZ)-N-[2-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-ylidene]hydroxylamine;hydrochloride](/img/structure/B5507878.png)

![N-[1-[2-(diethylamino)ethyl]benzimidazol-2-yl]-2,2,2-trifluoroacetamide](/img/structure/B5507894.png)
![4-{4-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5507912.png)

![[(3R,5R)-3-[(dimethylamino)methyl]-5-(hydroxymethyl)piperidin-1-yl]-[4-(5-methylfuran-2-yl)phenyl]methanone](/img/structure/B5507937.png)
